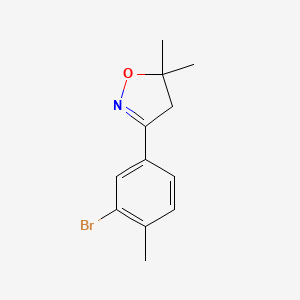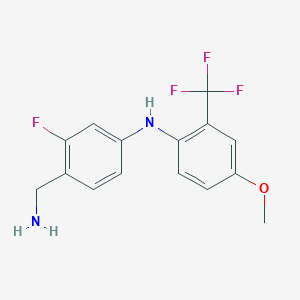
Magnesium neo decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium neo decanoate, also known as magnesium neodecanoate, is a chemical compound with the molecular formula C20H38MgO4. It is a magnesium salt of 3,3,5,5-tetramethylhexanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium 3,3,5,5-tetramethylhexanoate typically involves the reaction of magnesium oxide or magnesium hydroxide with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of magnesium 3,3,5,5-tetramethylhexanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Magnesium neo decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts are used for substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide and organic by-products.
Reduction: Magnesium metal and organic residues.
Substitution: New metal salts and organic compounds.
Scientific Research Applications
Magnesium neo decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems and enzyme functions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of magnesium 3,3,5,5-tetramethylhexanoate involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, influencing metabolic pathways and cellular functions. In industrial applications, it acts as a catalyst, facilitating chemical reactions by lowering activation energy .
Comparison with Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Comparison: Magnesium neo decanoate is unique due to its specific structure and properties. Unlike other magnesium compounds, it has a branched aliphatic chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specialized applications where other magnesium compounds may not be as effective .
Properties
Molecular Formula |
C20H38MgO4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
magnesium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Mg/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
OQWBVEQWPPRAMU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine](/img/structure/B8271998.png)

![2-[(2,5-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8272013.png)





![6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8272056.png)


![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)

